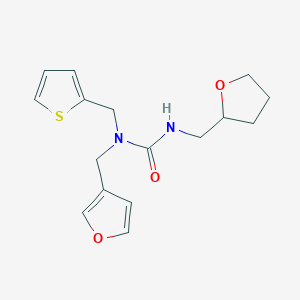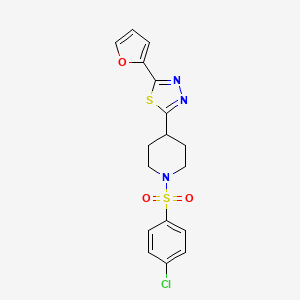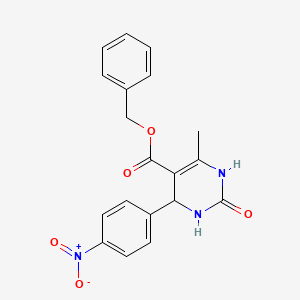
N-(Piperidin-4-YL)-5-(trifluoromethyl)pyrimidin-2-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods, but specific data for this compound is not available .Physical And Chemical Properties Analysis
While some basic physical and chemical properties like melting point, boiling point, density, molecular formula, and molecular weight can be found , detailed analysis is not available.Aplicaciones Científicas De Investigación
Organic Synthesis and Medicinal Chemistry Applications
Synthesis of Potent Deoxycytidine Kinase Inhibitors A practical synthesis process for a key intermediate in the development of potent deoxycytidine kinase inhibitors is described. This process involves converting commercially available compounds through a series of steps to produce the desired pyrimidin-amine derivative, highlighting its utility in synthesizing economically viable pharmaceuticals (Zhang et al., 2009).
Development of GPR119 Agonists The optimization of novel G protein-coupled receptor 119 (GPR119) agonists involved the design and synthesis of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives. These efforts led to compounds that not only showed enhanced agonist activity but also an improved safety profile, indicating their potential in treating metabolic disorders (Kubo et al., 2021).
Antibacterial Activity Studies Research on piperidine-containing pyrimidine imines demonstrated their antibacterial efficacy, suggesting the potential of such compounds in developing new antibacterial agents. This study emphasizes the role of structural modifications in enhancing biological activity (Merugu, Ramesh, & Sreenivasulu, 2010).
Pharmacological Applications
Antineoplastic Applications Studies on the metabolism of Flumatinib, an antineoplastic tyrosine kinase inhibitor featuring a related pyrimidin-amine structure, in chronic myelogenous leukemia patients revealed insights into its metabolic pathways. Such research underscores the importance of understanding drug metabolism for developing effective cancer therapies (Gong et al., 2010).
Hypoglycemic Agents Development The synthesis of novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives, aimed at activating glucokinase (GK) and PPARγ, represents another application. These compounds have shown potential as dual-acting hypoglycemic agents, which could be beneficial in managing diabetes (Song et al., 2011).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-piperidin-4-yl-5-(trifluoromethyl)pyrimidin-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N4.2ClH/c11-10(12,13)7-5-15-9(16-6-7)17-8-1-3-14-4-2-8;;/h5-6,8,14H,1-4H2,(H,15,16,17);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGAGVLJSDQTSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NC=C(C=N2)C(F)(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methoxy-3-[(3-methylphenoxy)methyl]benzoic acid](/img/structure/B2808086.png)


![2-(2-methylphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2808090.png)
![(3aR,6aS)-Tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole hydrochloride](/img/structure/B2808094.png)
![2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B2808095.png)
![5-ethyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2808096.png)
![N-(2-(6-((3-isopropoxypropyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2808100.png)
![2-((2-Methyl-5-nitrophenyl)sulfonyl)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2808101.png)
![N-(2,5-difluorophenyl)-2-({4-methyl-5-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2808105.png)
![2-ethoxy-4-[1-(1H-indol-3-yl)-2-nitroethyl]phenol](/img/structure/B2808106.png)


![2-(7'-Ethoxy-1-ethyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol](/img/structure/B2808109.png)